Lumisterol 3
Overview
Description
Lumisterol 3 (L3) is a photoisomer of previtamin D3 . It is part of the vitamin D family of steroid compounds and is the (9β,10α) stereoisomer of ergosterol . It was produced as a photochemical by-product in the preparation of vitamin D1, which was a mixture of vitamin D2 and lumisterol .
Synthesis Analysis
Lumisterol can be formed from previtamin D3 in the epidermis by prolonged UVB exposure . It is metabolized by the cytochrome P450 (CYP) isoform CYP11A1 in a variety of tissues to several hydroxylated metabolites . Vitamin D2 can also be formed from lumisterol by an electrocyclic ring opening and subsequent sigmatropic [1,7] hydride shift .
Molecular Structure Analysis
The molecular formula of Lumisterol 3 is C27H44O . It is a normal human secosterooid metabolite from the class of vitamin D3 photoisomer derivatives .
Chemical Reactions Analysis
CYP11A1 initiates the metabolism of lumisterol (L3) through sequential hydroxylation of the side chain to produce 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 . CYP11A1 also acts on 7-dehydrocholesterol (7DHC) producing 22(OH)7DHC, 20,22(OH)27DHC, and 7-dehydropregnenolone (7DHP) which can be converted to the D3 and L3 configurations following exposure to UVB .
Physical And Chemical Properties Analysis
The molecular weight of Lumisterol 3 is 384.64 . It is a solid substance with an off-white to light yellow color .
Scientific Research Applications
Photoprotection and Anti-inflammatory Effects : L3 and its hydroxyderivatives have shown promising results in protecting human keratinocytes against UVB-induced damage. They function as reverse agonists of certain receptors and interact with the vitamin D receptor (VDR), mediating photoprotection and anti-inflammatory activity. These compounds can suppress UVB-induced inflammatory responses and restore epidermal function, suggesting their potential as photoprotective agents (Chaiprasongsuk et al., 2020).
Interaction with Liver X Receptors (LXRs) : Studies have indicated that L3 and vitamin D3 hydroxymetabolites can act on LXRs, which are critical in various metabolic processes. This interaction suggests a new mechanism of action for these compounds, potentially expanding their therapeutic applications (Slominski et al., 2021).
Metabolism by CYP11A1 : L3 is metabolized by the enzyme CYP11A1, leading to the formation of various hydroxylated derivatives. This discovery indicates a new pathway for L3 metabolism and suggests that L3 derivatives could have biological activity (Tuckey et al., 2014).
Skin Aging and Health : Active metabolites of L3 and vitamin D3 have been shown to exert a variety of anti-aging and photoprotective effects on the skin. These include immunomodulation, anti-inflammatory actions, regulation of keratinocyte proliferation and differentiation, induction of antioxidative responses, inhibition of DNA damage, and promotion of DNA repair mechanisms (Bocheva et al., 2021).
Inhibition of SARS-CoV-2 Replication Machinery : Novel vitamin D and lumisterol hydroxymetabolites have been proposed as potential inhibitors of key enzymes in the SARS-CoV-2 replication machinery. This suggests a new avenue for exploring these compounds in the context of viral infections (Qayyum et al., 2021).
Safety And Hazards
Future Directions
Novel derivatives of vitamin D3 and lumisterol are promising photoprotective agents . They could be administered orally and/or topically . Other forms of parenteral application of vitamin D3 precursor should be considered to avoid its predominant metabolism to 25(OH)D3 that is not recognized by CYP11A1 enzyme . The efficacy of topically applied vitamin D3 and L3 derivatives needs further clinical evaluation in future trials .
properties
IUPAC Name |
(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25-,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTLRSWJYQTBFZ-XMVWLVNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lumisterol 3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006505 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Lumisterol 3 | |
CAS RN |
5226-01-7 | |
Record name | Lumisterol3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5226-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9beta,10alpha-Cholesta-5,7-dien-3beta-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005226017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9β,10α-cholesta-5,7-dien-3β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Lumisterol 3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006505 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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